
Floxacillin magnesium anhydrous
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Overview
Description
Flucloxacillin magnesium is a magnesium salt form of flucloxacillin, a narrow-spectrum beta-lactam antibiotic. It is primarily used to treat infections caused by Gram-positive bacteria, particularly penicillinase-producing staphylococci, including methicillin-sensitive Staphylococcus aureus (MSSA) . This compound is known for its stability against beta-lactamase enzymes, making it effective against bacteria that produce these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Flucloxacillin magnesium is synthesized from the penicillin nucleus, 6-aminopenicillanic acid. . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of flucloxacillin magnesium involves large-scale chemical synthesis under controlled conditions to ensure high yield and purity. The process includes several purification steps to remove impurities and achieve the desired pharmaceutical grade of the compound .
Chemical Reactions Analysis
Types of Reactions: Flucloxacillin magnesium undergoes various chemical reactions, including:
Oxidation: Flucloxacillin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Flucloxacillin can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Strong nucleophiles such as sodium methoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various degradation products, while substitution reactions can result in modified flucloxacillin derivatives .
Scientific Research Applications
Therapeutic Applications
1. Treatment of Infections:
Floxacillin magnesium anhydrous is indicated for treating infections caused by sensitive Gram-positive organisms. This includes skin and soft tissue infections, as well as infections due to penicillinase-producing staphylococci. Its efficacy in these areas is well-documented, making it a critical component in antibiotic therapy .
2. Pediatric Use:
In pediatric populations, special caution is required due to the risk of hyperbilirubinemia in neonates. Studies indicate that high doses can significantly reduce albumin-bound bilirubin levels, necessitating careful monitoring to prevent kernicterus in jaundiced infants .
3. Management of High Anion Gap Metabolic Acidosis:
this compound has been associated with high anion gap metabolic acidosis (HAGMA), particularly when used concurrently with paracetamol in patients with severe renal impairment or malnutrition. Close monitoring is essential to manage this risk effectively .
Formulation and Stability
1. Reconstitutable Suspensions:
Recent studies have focused on developing stable reconstitutable suspensions of floxacillin magnesium using xanthan gum as a stabilizer. This formulation aims to enhance the drug's bioavailability and stability, particularly in liquid form for pediatric use .
2. Drug-Excipient Interactions:
The stability of floxacillin magnesium can be influenced by its interactions with various excipients. Research indicates that specific formulations can enhance the drug's solubility and stability, which is crucial for maintaining therapeutic efficacy over time .
Case Studies
Case Study 1: Pediatric Administration
A clinical study evaluated the administration of floxacillin magnesium in neonates with suspected bacterial infections. The results highlighted the need for careful dosing adjustments and monitoring of bilirubin levels to prevent adverse effects while ensuring effective treatment.
Case Study 2: High-Dose Treatment Monitoring
Another study investigated patients receiving high doses of floxacillin magnesium. It was found that regular monitoring of electrolyte balance was necessary to prevent complications such as hypokalaemia and HAGMA, especially in patients with underlying health conditions .
Mechanism of Action
Flucloxacillin magnesium exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . The compound’s stability against beta-lactamase enzymes allows it to remain effective against beta-lactamase-producing bacteria .
Comparison with Similar Compounds
Dicloxacillin: Similar pharmacokinetics and antibacterial activity, but flucloxacillin has a higher incidence of severe hepatic adverse effects.
Oxacillin: Another beta-lactam antibiotic with similar uses but different pharmacokinetic properties.
Cloxacillin: Shares similar antibacterial activity but differs in its pharmacokinetic profile and adverse effect profile.
Uniqueness: Flucloxacillin magnesium is unique due to its stability against beta-lactamase enzymes and its effectiveness against penicillinase-producing staphylococci. This makes it a valuable antibiotic for treating infections caused by resistant bacteria .
Properties
CAS No. |
40182-54-5 |
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Molecular Formula |
C38H32Cl2F2MgN6O10S2 |
Molecular Weight |
930.0 g/mol |
IUPAC Name |
magnesium;(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/2C19H17ClFN3O5S.Mg/c2*1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h2*4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/q;;+2/p-2/t2*13-,14+,17-;/m11./s1 |
InChI Key |
LYQDZCZZTPNAIP-VZHMHXRYSA-L |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Mg+2] |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Mg+2] |
Origin of Product |
United States |
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